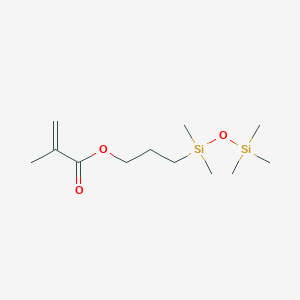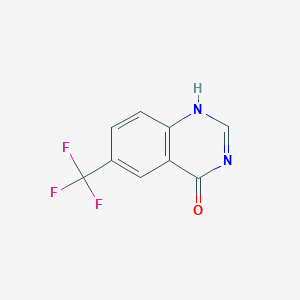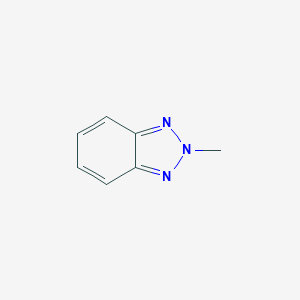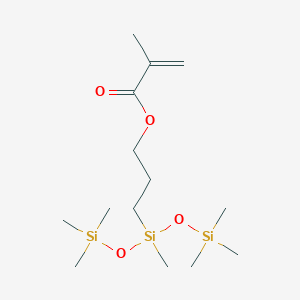
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane
説明
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is a silane compound with methacrylate functionality, which allows it to be used as a precursor for various polymeric materials. The methacrylate group can undergo polymerization, making it a valuable monomer for creating polymers with specific properties, such as those used in the sol-gel process or in the formation of organic-inorganic hybrid materials.
Synthesis Analysis
The synthesis of polymers using methacryloyloxypropyl-based monomers has been explored through various polymerization techniques. For instance, the reversible addition-fragmentation chain transfer (RAFT) polymerization of γ-methacryloxypropyltrimethoxysilane (γMPS) has been optimized to produce controlled polymer chains with low polydispersity indexes, indicating a successful synthesis of the desired structure . Anionic polymerization has also been utilized to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate) using an initiator derived from a siloxy-ethylphenyl compound, which further underscores the versatility of methacrylate monomers in polymer synthesis .
Molecular Structure Analysis
The molecular structure of methacryloyloxypropyl-based silanes is characterized by the presence of reactive methacrylate groups attached to a siloxane backbone. This structure is crucial as it imparts the ability to form copolymers with various monomers, leading to materials with a range of properties. The methacrylate groups are reactive sites for polymerization, while the siloxane provides inorganic characteristics to the resulting polymers.
Chemical Reactions Analysis
Methacryloyloxypropyl-based silanes are reactive and can be copolymerized with common monomers such as styrene, acrylonitrile, and methyl methacrylate. These reactions can proceed readily under UV irradiation at room temperature, forming hybrid resins with desirable properties such as good transparency and hardness . The ability to undergo copolymerization makes these silanes versatile in creating a variety of materials for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from methacryloyloxypropyl-based silanes are influenced by the nature of the copolymers formed. For example, resins obtained from the copolymerization of MPS and methyl methacrylate exhibit good transparency, scratch resistance, and toluene resistance, although they may lack flexibility . These properties are indicative of the potential applications of such materials in coatings, adhesives, and other areas where durability and chemical resistance are required.
科学的研究の応用
Polymer Synthesis and Functionalization
- Methacrylate derivatives have been used as initiators for group transfer polymerization (GTP), leading to the synthesis of macromonomers with aromatic hydroxyl functions, demonstrating their utility in creating polymers with specific functionalities (Heitz & Webster, 1991).
- The presence of trimethylsiloxy terminated poly(dimethylsiloxane) in dispersion polymerizations of methyl methacrylate (MMA) facilitated the preparation of micron-sized, relatively monodisperse poly(MMA) particles, highlighting the role of siloxane-based compounds in polymer particle formation (Fujii, Minami, & Okubo, 2005).
Material Properties Enhancement
- Studies have shown that methacrylate derivatives can be used to improve the compatibility and dispersion of high permittivity fillers within silicone elastomers, significantly enhancing their dielectric and mechanical properties, which is crucial for applications like electroactive polymers and actuators (Gale, Brook, & Skov, 2020).
- The modification of methacrylates with bis(trimethylsiloxy)methylsilane groups has been explored to create hybrid nanocomposites through processes like hydrosilylation, offering a pathway to materials with combined organic and inorganic properties (Zhang & Laine, 2000).
特性
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOYQHJSMXAOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940983 | |
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane | |
CAS RN |
19309-90-1 | |
| Record name | Methacryloxypropylbis(trimethylsiloxy)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacryloyloxypropylbis(trimethylsiloxy)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

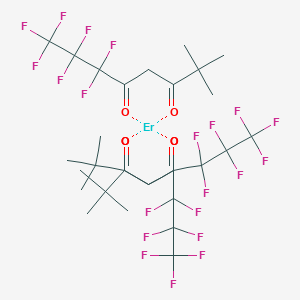
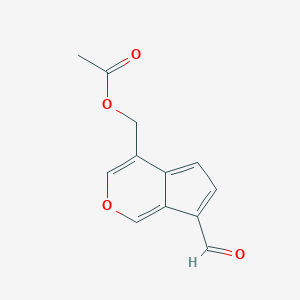
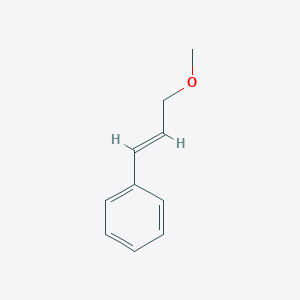
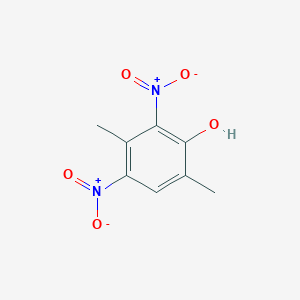
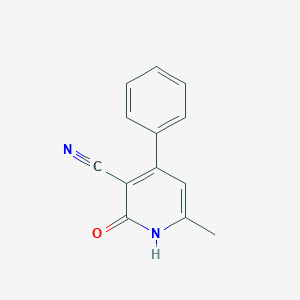
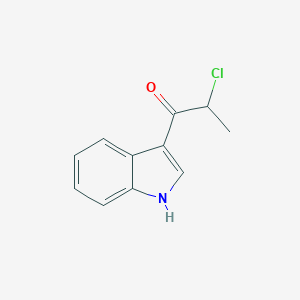
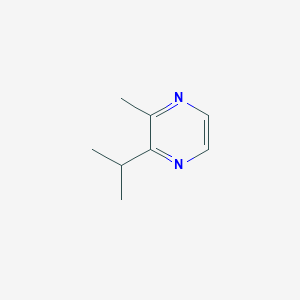
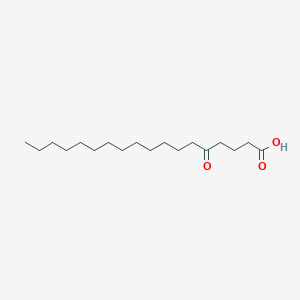
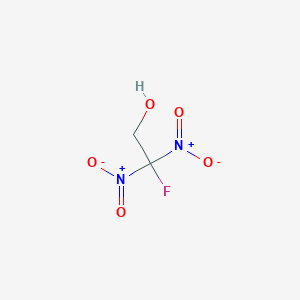
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
